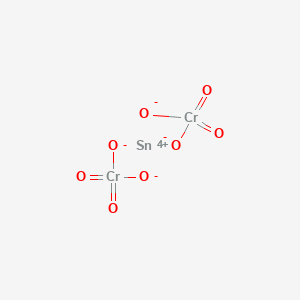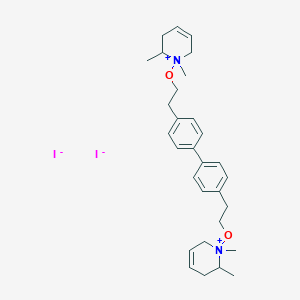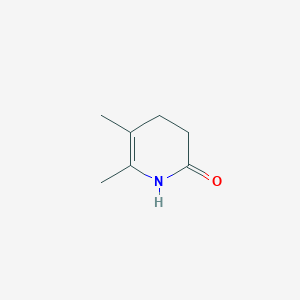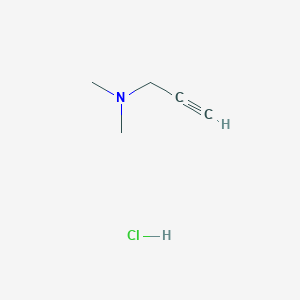
Acetamide, N-methyl-N-(4-piperidinophenethyl)-2,2,2-trifluoro-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-methyl-N-(4-piperidinophenethyl)-2,2,2-trifluoro-, hydrochloride is a synthetic compound that belongs to the class of acetamides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-methyl-N-(4-piperidinophenethyl)-2,2,2-trifluoro-, hydrochloride typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenethyl group, and the incorporation of the trifluoromethyl group. Common reagents used in these reactions include piperidine, phenethyl bromide, and trifluoroacetic acid. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would likely include steps such as the purification of intermediates, the use of catalysts to increase reaction efficiency, and the implementation of quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-methyl-N-(4-piperidinophenethyl)-2,2,2-trifluoro-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Applications De Recherche Scientifique
Acetamide, N-methyl-N-(4-piperidinophenethyl)-2,2,2-trifluoro-, hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of Acetamide, N-methyl-N-(4-piperidinophenethyl)-2,2,2-trifluoro-, hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-methyl-N-(4-piperidinophenethyl)-2,2,2-trifluoro-: Lacks the hydrochloride group.
Acetamide, N-methyl-N-(4-piperidinophenethyl)-2,2,2-trifluoro-, bromide: Contains a bromide group instead of hydrochloride.
Acetamide, N-methyl-N-(4-piperidinophenethyl)-2,2,2-trifluoro-, sulfate: Contains a sulfate group instead of hydrochloride.
Uniqueness
The presence of the hydrochloride group in Acetamide, N-methyl-N-(4-piperidinophenethyl)-2,2,2-trifluoro-, hydrochloride may confer unique properties, such as increased solubility in water or enhanced stability. These characteristics can make it more suitable for certain applications compared to its analogs.
Propriétés
Numéro CAS |
38591-48-9 |
|---|---|
Formule moléculaire |
C16H22ClF3N2O |
Poids moléculaire |
350.80 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-methyl-N-[2-(4-piperidin-1-ium-1-ylphenyl)ethyl]acetamide;chloride |
InChI |
InChI=1S/C16H21F3N2O.ClH/c1-20(15(22)16(17,18)19)12-9-13-5-7-14(8-6-13)21-10-3-2-4-11-21;/h5-8H,2-4,9-12H2,1H3;1H |
Clé InChI |
VIGZXRKJOLOIEY-UHFFFAOYSA-N |
SMILES canonique |
CN(CCC1=CC=C(C=C1)[NH+]2CCCCC2)C(=O)C(F)(F)F.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate](/img/structure/B13751835.png)
![2-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13751837.png)



![Pentachloro[(chloromethyl)thio]benzene](/img/structure/B13751874.png)


